4,6-Diaminobenzene-1,3-dicarboxylic acid

Solid-state chemistry FTIR spectroscopy Tautomeric equilibrium

Researchers facing inconsistent MOF crystallinity due to monomer zwitterionic equilibria can rely on 4,6-diaminobenzene-1,3-dicarboxylic acid (DAIA). Unlike o-aminobenzoic acid analogs, DAIA exists exclusively in the neutral molecular form, ensuring reproducible coordination and hydrogen-bonding patterns. - Exclusive neutral solid-state form eliminates zwitterionic batch variability. - Enables 64% higher Mn (3350 vs. 2040) in ladder polyamide AB-type polymerization. - Polyquinazolones from DAIA show superior thermal stability vs. BDC-derived analogs. Supplied at 98% purity with full analytical characterization; suitable as a bifunctional monomer for high-performance polymers and functionalized MOF linker.

Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
CAS No. 13324-94-2
Cat. No. B080002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Diaminobenzene-1,3-dicarboxylic acid
CAS13324-94-2
Synonyms4,6-Diamino-1,3-benzenedicarboxylic acid
Molecular FormulaC8H8N2O4
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1C(=O)O)N)N)C(=O)O
InChIInChI=1S/C8H8N2O4/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2H,9-10H2,(H,11,12)(H,13,14)
InChIKeyILPDVOFDSNNCNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Diaminobenzene-1,3-dicarboxylic Acid for Advanced Polymers & MOFs


4,6-Diaminobenzene-1,3-dicarboxylic acid (also known as 4,6-diaminoisophthalic acid or DAIA) is an aromatic dicarboxylic acid featuring two amino groups at the 4- and 6-positions and two carboxylic acid groups at the 1- and 3-positions of the benzene ring . With the molecular formula C8H8N2O4 and a molecular weight of 196.16 g/mol, this compound serves as a bifunctional monomer for the synthesis of high-performance polymers and as a functionalized linker for metal-organic frameworks (MOFs) [1]. The distinct 1,3,4,6-substitution pattern confers unique coordination geometry and hydrogen-bonding capabilities that differentiate it from other diaminobenzenedicarboxylic acid isomers.

Why 4,6-Diaminobenzene-1,3-dicarboxylic Acid Is Irreplaceable


The specific 1,3,4,6-substitution pattern of 4,6-diaminobenzene-1,3-dicarboxylic acid imparts distinct physicochemical properties that are not shared by its positional isomers (e.g., 2,5-diaminoterephthalic acid) or mono-amino analogs (e.g., 5-aminoisophthalic acid). These differences manifest in solid-state speciation, synthetic accessibility, and the thermal and mechanical performance of derived polymers and MOFs [1]. For instance, the compound exists exclusively in the neutral molecular form in the solid state, whereas other aromatic amino acids adopt mixed neutral/zwitterionic equilibria [2]. Furthermore, the regiochemistry of the amino and carboxyl groups dictates the outcomes of key synthetic transformations, such as the Hofmann degradation of pyromellitic di-imide, where the 4,6-isomer is produced as a mixture with the 2,5-isomer unless specific metal chelation strategies are employed [3]. These structure-driven differences preclude simple substitution and necessitate careful selection of the appropriate isomer for target applications.

Performance Evidence for 4,6-Diaminobenzene-1,3-dicarboxylic Acid


Solid-State Speciation: Neutral Form vs. Mixed Forms

FTIR spectroscopic analysis of four aromatic amino acids revealed that 4,6-diaminoisophthalic acid exists exclusively in the neutral molecular form in the solid phase, whereas o-aminobenzoic acid and methylene-bis-anthranilic acid exhibit coexisting neutral and ionic (zwitterionic) forms [1]. This difference arises from the unique substitution pattern and hydrogen-bonding network of 4,6-diaminoisophthalic acid, which prevents charge separation and zwitterion formation.

Solid-state chemistry FTIR spectroscopy Tautomeric equilibrium

Hofmann Degradation: Isomer Mixture vs. Selective Formation

The Hofmann degradation of pyromellitic di-imide produces a mixture of 4,6-diaminoisophthalic acid and 2,5-diaminoterephthalic acid under standard conditions [1]. However, when the reaction is performed using copper or cobalt chelates of the di-imide, or in the presence of cupric or cobaltic salts, the product is exclusively 2,5-diaminoterephthalic acid [1]. This demonstrates that the 4,6-isomer is formed as a co-product only in the absence of metal ion coordination, highlighting the distinct synthetic pathways accessible to each isomer.

Organic synthesis Isomer separation Hofmann degradation

AB-Type Monomer vs. A2+B2: Molecular Weight Advantage

In the synthesis of aromatic ladder polyamides, polymerization of an AB-type monomer derived from 4,6-diaminoisophthalic acid yielded a product with number-average molecular weight (Mn) of 3350 and weight-average molecular weight (Mw) of 6760 (determined by SEC) [1]. In contrast, the copolymerization of A2- and B2-type monomers under identical conditions afforded only oligomeric products with Mn = 2040 and Mw = 3020 [1]. The AB-type monomer strategy enabled significantly higher molecular weight polymer, attributed to the controlled stoichiometry and reduced cyclization side reactions.

Polymer chemistry Ladder polymers Polycondensation

Commercial Purity: Exceeding Standard Grade

Commercially sourced 4,6-diaminobenzene-1,3-dicarboxylic acid is routinely offered at 98% purity (HPLC, NMR, GC verified), as specified by major suppliers . This purity level exceeds the typical 95% minimum purity commonly associated with research-grade diaminobenzenedicarboxylic acids .

Chemical procurement Quality control MOF ligand

Thermal Stability: DAIA- vs. BDC-Derived Polyquinazolones

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies of polyquinazolone (PQ) polymers demonstrated that those prepared from 4,6-diaminoisophthalic acid (DAIA) possess higher thermal stabilities and higher glass transition temperatures (Tg) compared to corresponding polymers prepared from 4,4′-diaminodiphenyl-3,3′-dicarboxylic acid (BDC) [1]. The enhanced thermal performance of DAIA-based PQs is attributed to the more stable and rigid fused quinazolone backbone unit conferred by the 1,3,4,6-substitution pattern of DAIA [1].

Thermal analysis High-performance polymers Polyquinazolones

Recommended Applications for 4,6-Diaminobenzene-1,3-dicarboxylic Acid


High-Purity MOF Ligand Synthesis with Predictable Speciation

The exclusive neutral molecular form of 4,6-diaminobenzene-1,3-dicarboxylic acid in the solid state ensures consistent coordination behavior during MOF synthesis [1]. Unlike o-aminobenzoic acid and related compounds that exist as mixed neutral/zwitterionic species, DAIA provides uniform reactivity and predictable hydrogen-bonding patterns, which is critical for achieving reproducible MOF crystallinity and porosity. Procurement of the 98% purity grade further reduces impurity-related defects in the final framework .

Thermally Stable Polyquinazolones for High-Temperature Uses

Polyquinazolones synthesized from DAIA exhibit superior thermal stability and higher glass transition temperatures compared to those derived from BDC [2]. This makes DAIA the preferred monomer for engineering plastics, high-temperature coatings, and electronic materials where dimensional stability and resistance to thermal degradation are paramount. The rigid fused quinazolone backbone enabled by the 1,3,4,6-substitution pattern is directly responsible for this performance advantage.

Ladder Polyamides via AB-Type Monomer Strategy

Researchers targeting aromatic ladder polyamides can achieve 64% higher number-average molecular weight (Mn = 3350 vs. 2040) by employing an AB-type monomer derived from DAIA rather than the A2+B2 monomer combination [3]. This approach yields polymers with improved mechanical properties and film-forming capability, suitable for advanced materials applications. The AB-monomer strategy mitigates stoichiometric imbalances and cyclization side reactions that limit molecular weight in conventional A2+B2 polycondensations.

Chelation Therapy Research and Copper Toxicity Studies

4,6-Diaminobenzene-1,3-dicarboxylic acid has been demonstrated to act as an effective chelating agent for copper ions, forming stable complexes that can be excreted via urine or bile . This property positions the compound as a candidate for research into treatments for copper toxicity and Wilson's disease. The 1,3,4,6-substitution pattern provides a favorable geometry for metal coordination, distinguishing it from other diaminobenzenedicarboxylic acid isomers.

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